BenchChemオンラインストアへようこそ!

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one

Medicinal Chemistry Drug Discovery Scaffold Optimization

Procure 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one (CAS 1243022-01-6) to leverage a characterized heterocyclic scaffold for medicinal chemistry programs. This compound provides the defined 4-benzyl and 2-hydroxyl substitution pattern essential for aldose reductase (ALR2, submicromolar IC50), V600EBRAF kinase, and HIV-1 integrase inhibitor research. Unlike generic building blocks, the documented selectivity (LogP 1.1331, TPSA 67.75) ensures experimental reproducibility and SAR continuity. Use for systematic exploration of C2 hydrogen-bonding and N4 lipophilic bulk, enabling rapid optimization of potency and pharmacokinetics.

Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
CAS No. 1243022-01-6
Cat. No. B1392702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one
CAS1243022-01-6
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=C(C=CC=N3)NC(=O)C2=O
InChIInChI=1S/C14H11N3O2/c18-13-14(19)17(9-10-5-2-1-3-6-10)12-11(16-13)7-4-8-15-12/h1-8H,9H2,(H,16,18)
InChIKeySTXRZXASFIXKPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one (CAS 1243022-01-6): Procurement-Qualified Pyridopyrazinone Scaffold for Kinase, Reductase, and Integrase Inhibitor Development


4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one (CAS 1243022-01-6, C14H11N3O2, MW 253.26 g/mol) is a heterocyclic compound belonging to the pyrido[2,3-b]pyrazin-3(4H)-one structural family . This scaffold has been established as a privileged pharmacophore in medicinal chemistry, with documented applications across multiple therapeutic target classes including aldose reductase inhibition (ALR2) with submicromolar IC50 values [1], V600EBRAF kinase inhibition for oncology applications [2], and HIV-1 integrase strand transfer inhibition [3]. The compound features a characteristic 4-benzyl substituent and a 2-hydroxyl group on the pyridopyrazinone core, distinguishing it from alternative substitution patterns within the pyrido[2,3-b]pyrazine series .

Why 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one Cannot Be Replaced by Generic Pyridopyrazinones: Substituent-Dependent Activity Divergence Across Kinase and Reductase Targets


The pyrido[2,3-b]pyrazin-3(4H)-one scaffold exhibits pronounced substituent-dependent biological activity profiles that preclude generic interchangeability. SAR studies demonstrate that C2 aromatic substitutions dramatically alter aldose reductase inhibitory potency, with IC50 values spanning three orders of magnitude (0.009 μM to 0.982 μM) depending on side-chain composition [1]. Similarly, in V600EBRAF kinase inhibition, distinct C3 substituents and C3-C4 triazine fusion patterns yield divergent cytotoxic profiles across melanoma, ovarian, thyroid, and colon cancer cell lines [2]. Furthermore, the specific 4-benzyl substitution pattern of CAS 1243022-01-6 confers unique physicochemical properties (LogP 1.1331, TPSA 67.75) relative to unsubstituted or alternatively N4-substituted analogs, directly impacting membrane permeability, target engagement, and downstream experimental reproducibility . Procurement of a compound with defined substitution—4-benzyl and 2-hydroxyl—ensures experimental consistency and SAR continuity that generic pyridopyrazinone building blocks cannot provide [1].

Quantitative Evidence Guide: Differentiated Performance Metrics of 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one (CAS 1243022-01-6) Against Comparator Compounds


Structural Differentiation: 4-Benzyl-2-hydroxyl Substitution Pattern Confers Distinct Physicochemical Profile Compared to Unsubstituted Pyrido[2,3-b]pyrazin-3(4H)-one Core

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one (CAS 1243022-01-6) possesses a unique substitution pattern comprising a benzyl group at the N4 position and a hydroxyl group at the C2 position . This substitution profile contrasts with the unsubstituted pyrido[2,3-b]pyrazin-3(4H)-one core (CAS 35252-02-9) which lacks both the 4-benzyl and 2-hydroxyl modifications [1]. The benzyl substituent introduces lipophilic bulk (calculated LogP 1.1331) while the 2-hydroxyl group contributes hydrogen-bonding capacity (H-bond donors: 1; H-bond acceptors: 4; TPSA 67.75) . These physicochemical properties are essential determinants of target binding orientation, membrane permeability, and metabolic stability .

Medicinal Chemistry Drug Discovery Scaffold Optimization

Aldose Reductase Inhibitor Class Evidence: Pyrido[2,3-b]pyrazin-3(4H)-one Derivatives Achieve Submicromolar IC50 Potency with Selectivity Over Aldehyde Reductase

Pyrido[2,3-b]pyrazin-3(4H)-one derivatives, the structural class to which CAS 1243022-01-6 belongs, have been validated as potent and selective aldose reductase (ALR2) inhibitors. In a systematic SAR study of this scaffold, the most active derivative (compound 9c) demonstrated an IC50 value of 0.009 μM against ALR2, while potency across the series ranged from 0.019 μM to 0.982 μM [1]. Importantly, these compounds exhibited selectivity for ALR2 over the closely related aldehyde reductase (ALR1), minimizing off-target effects associated with non-selective inhibition [1]. Additionally, several derivatives bearing phenolic hydroxyl substituents showed dual ALR2 inhibition and antioxidant activity comparable to the reference antioxidant Trolox [1]. This dual functionality is a class-level characteristic of the optimized pyrido[2,3-b]pyrazin-3(4H)-one scaffold.

Diabetes Complications Aldose Reductase Inhibition Antioxidant Activity

Kinase Inhibitor Class Evidence: Pyridopyrazinone-Derived V600EBRAF Inhibitors Demonstrate Multi-Cell Line Cytotoxicity Superior to Unoptimized Analogs

Pyridopyrazinone derivatives, including compounds structurally related to CAS 1243022-01-6, have been evaluated as V600EBRAF kinase inhibitors with demonstrated anticancer activity. In a comprehensive study, multiple pyridopyrazinone analogs were tested against a panel of cancer cell lines, with compound 3d exhibiting promising activity across all tested lines including melanoma (LOXIMVI), ovarian (OVCAR3), thyroid (CAL62, FTC133, BCPAP, ML1), and colon (HT29, HCT116) [1]. In vitro kinase inhibition assays confirmed that compounds 1, 3d, 3e, 3h, 3i, 5d, 5e, and 6b were potent inhibitors of V600EBRAF kinase [1]. Importantly, pyridopyrazinones substituted with different C3 substituents or fused with triazine heterocycles at C3-C4 positions showed significantly enhanced V600EBRAF inhibition and cytotoxic activity relative to unsubstituted or mono-substituted analogs [1].

Oncology BRAF V600E Mutation Kinase Inhibition Melanoma

HIV-1 Integrase Inhibitor Class Evidence: Pyridopyrazine-Dione Derivatives Achieve Low Micromolar Cellular Antiviral Potency with Favorable Serum Shift Profile

Pyridopyrazine-based compounds, structurally related to the pyrido[2,3-b]pyrazin-3(4H)-one scaffold, have been identified as potent HIV-1 integrase strand transfer inhibitors. In a focused medicinal chemistry effort, dihydroxypyridopyrazine-1,6-dione derivatives were optimized to inhibit the strand transfer process of HIV-1 integrase, with lead compound 6 demonstrating a CIC95 of 0.31 μM against viral replication in cellular assays [1]. Critically, compound 6 exhibited no shift in potency when tested in the presence of 50% normal human serum, indicating minimal protein binding interference and a favorable pharmacokinetic profile relative to earlier integrase inhibitor chemotypes that suffered from substantial serum shifts [1]. This serum-shift resilience is a differentiating characteristic of the optimized pyridopyrazine scaffold.

Antiviral HIV-1 Integrase Strand Transfer Inhibition AIDS

Chemical Probe and Building Block Differentiation: CAS 1243022-01-6 Provides a Defined 4-Benzyl-2-hydroxyl Scaffold Not Replicated by C2-Hydrazinyl or C2-Hydrazonyl Analogs

Within the pyrido[2,3-b]pyrazin-3(4H)-one chemical space, the substitution pattern of CAS 1243022-01-6 (4-benzyl, 2-hydroxyl) is distinct from other well-characterized series such as the 2-hydrazinyl and 2-hydrazonyl derivatives. Studies on 2-hydrazinylpyrido[2,3-b]pyrazin-3(4H)-one derivatives have reported cytotoxic activities against A549, MDA-MB-231, and HT-29 cell lines, with lead compound 10a achieving IC50 values of 0.81 μM, 2.56 μM, and 1.63 μM, respectively [1]. Similarly, 2-hydrazonylpyrido[2,3-b]pyrazin-3(4H)-one derivatives were designed and screened against A549 cells in parallel studies [2]. CAS 1243022-01-6, with its 2-hydroxyl group rather than a 2-hydrazinyl or 2-hydrazonyl moiety, occupies a distinct and underexplored region of SAR space within this scaffold family . The hydroxyl group offers different hydrogen-bonding and metal-chelating properties compared to the hydrazinyl/hydrazonyl functionalities, potentially engaging distinct target interactions or enabling orthogonal synthetic elaboration .

Chemical Probe Building Block SAR Heterocyclic Chemistry

Supporting Evidence: Pyridopyrazinone Scaffold Demonstrates Multi-Target Engagement Across Kinase and Reductase Families with Defined Physicochemical Profile

Beyond the primary evidence dimensions above, the pyrido[2,3-b]pyrazin-3(4H)-one scaffold has been implicated in additional therapeutic contexts. Patent literature discloses pyrido[2,3-b]pyrazin-3(4H)-ones as inhibitors of stearoyl-CoA desaturase (SCD) for treating lipid disorders and metabolic syndrome [1]. Additional patents describe pyridopyrazinone derivatives as insulin secretion stimulators for diabetes therapy [2] and as TGF-beta receptor kinase inhibitors for oncology applications [3]. While these references do not provide direct comparative data for CAS 1243022-01-6, they collectively establish the pyridopyrazinone scaffold as a versatile pharmacophore with broad biological relevance. The defined substitution pattern of CAS 1243022-01-6 (4-benzyl, 2-hydroxyl) provides a chemically tractable starting point for accessing any of these validated target classes.

Polypharmacology Scaffold Versatility Drug Repurposing

4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one (CAS 1243022-01-6): Evidence-Based Application Scenarios for Research Procurement


Aldose Reductase Inhibitor Lead Optimization and SAR Expansion for Diabetic Complication Therapeutics

Procure CAS 1243022-01-6 as a core scaffold for developing next-generation aldose reductase (ALR2) inhibitors. The pyrido[2,3-b]pyrazin-3(4H)-one class has demonstrated submicromolar ALR2 inhibitory potency (IC50 range 0.009–0.982 μM) with selectivity over ALR1, and certain derivatives exhibit dual ALR2 inhibition and antioxidant activity comparable to Trolox [5]. The 4-benzyl-2-hydroxyl substitution pattern of this compound provides a defined starting point for systematic SAR exploration, with the C2-hydroxyl offering hydrogen-bonding capacity (H-bond donors: 1) and the N4-benzyl contributing lipophilic bulk (LogP 1.1331) that can be independently varied to optimize potency, selectivity, and pharmacokinetic properties .

V600EBRAF Kinase Inhibitor Development for RAF-Driven Malignancies

Utilize CAS 1243022-01-6 as a building block for synthesizing V600EBRAF kinase inhibitor candidates. Pyridopyrazinone derivatives have demonstrated potent inhibition of V600EBRAF kinase and cytotoxic activity against melanoma, ovarian, thyroid, and colon cancer cell lines [5]. The pyridopyrazinone hinge-binding motif, as demonstrated in advanced clinical candidates such as the pan-RAF inhibitor GNE-9815, affords exquisite kinase selectivity in a lipophilic efficient manner . The 4-benzyl-2-hydroxyl substitution pattern of CAS 1243022-01-6 provides a modular scaffold for introducing diverse C2 and N4 substituents to optimize target engagement and selectivity across RAF isoforms.

HIV-1 Integrase Strand Transfer Inhibitor Discovery with Favorable Serum Stability

Employ CAS 1243022-01-6 as a precursor for synthesizing pyridopyrazine-based HIV-1 integrase inhibitors. Optimized dihydroxypyridopyrazine-1,6-dione derivatives have achieved CIC95 values of 0.31 μM against HIV-1 replication with no potency shift in 50% human serum—a critical advantage over earlier integrase inhibitor chemotypes [5]. The pyridopyrazine scaffold provides a validated entry point to this antiviral mechanism, and the 2-hydroxyl group of CAS 1243022-01-6 offers a synthetically accessible handle for introducing the metal-chelating functionality essential for integrase strand transfer inhibition.

Chemical Probe Development for Underexplored C2-Substitution SAR Space

Acquire CAS 1243022-01-6 to explore the biological consequences of C2-hydroxyl substitution in the pyrido[2,3-b]pyrazin-3(4H)-one scaffold—a region distinct from the more extensively characterized 2-hydrazinyl and 2-hydrazonyl series. Published data for 2-hydrazinyl derivatives report IC50 values of 0.81 μM (A549), 2.56 μM (MDA-MB-231), and 1.63 μM (HT-29) [5]. The 2-hydroxyl group of CAS 1243022-01-6 presents different hydrogen-bonding and metal-chelating properties compared to hydrazinyl/hydrazonyl moieties, potentially enabling novel target engagement profiles or orthogonal synthetic diversification pathways .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzyl-2-hydroxypyrido[2,3-b]pyrazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.